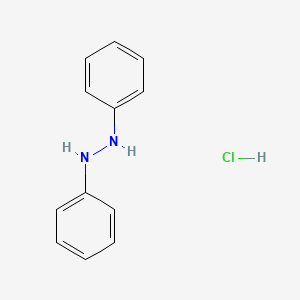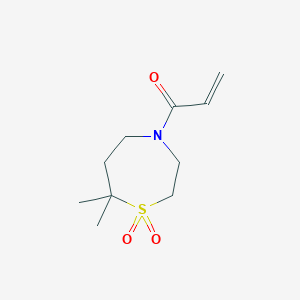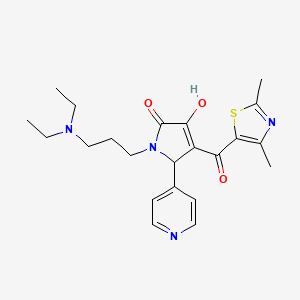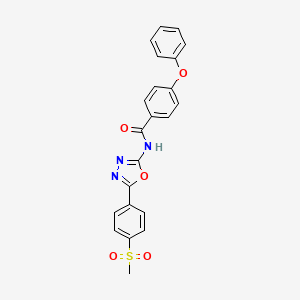
1,2-Diphenylhydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diphenylhydrazine, also known as Hydrazobenzene, is an aromatic organic compound consisting of two aniline groups joined via their nitrogen atoms . It is an important industrial chemical used in the manufacture of dyes, pharmaceuticals, and hydrogen peroxide . It is mainly used in the manufacture of fabrics and medicines .
Synthesis Analysis
1,2-Diphenylhydrazine can be synthesized by the hydrolysis of a phenylhydrazine derivative in the presence of water and an inorganic acid . Another method involves treating Azoxybenzene with DMAP salt and sodium hydride in dry DMF at room temperature under UV light .
Molecular Structure Analysis
The molecular structure of 1,2-Diphenylhydrazine consists of two aniline groups joined via their nitrogen atoms . The chemical formula is C12H12N2 and it has a molar mass of 184.242 g·mol −1 .
Chemical Reactions Analysis
1,2-Diphenylhydrazine is a mild reducing agent. It is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides . It is readily oxidized by nitric acid, silver nitrate, or permanganate and is reduced under alkaline conditions .
Physical And Chemical Properties Analysis
1,2-Diphenylhydrazine is a white crystalline solid that dissolves only slightly in water . It has a melting point of 123–126 °C . The vapor pressure for 1,2-Diphenylhydrazine is 2.6 × 10^-5 mm Hg at 25 °C, and its log octanol/water partition coefficient (log K) is 2.94 .
Aplicaciones Científicas De Investigación
Manufacture of Fabrics
1,2-Diphenylhydrazine hydrochloride is used in the manufacture of fabrics . It can be used in the production of dyes that are then used to color the fabrics.
Pharmaceutical Applications
This compound is used in the pharmaceutical industry . It can be used in the synthesis of various drugs, contributing to the development of new treatments and therapies.
Precursor of Benzidine
1,2-Diphenylhydrazine hydrochloride serves as a precursor of benzidine . Benzidine is a compound used in the manufacture of dyes, particularly those used in the textile industry.
Antisludging Additive for Motor Oil
It is used as an antisludging additive for motor oil . This helps to prevent the formation of sludge, thereby improving the performance and lifespan of the engine.
Constituent in Photochromic Resins
This compound is used as a constituent in photochromic resins . These are materials that change their color when exposed to light, and they have various applications, including in eyewear, textiles, and security inks.
Use in Polymers
1,2-Diphenylhydrazine hydrochloride is used in the synthesis of polymers . Polymers have a wide range of applications, including in plastics, paints, adhesives, and coatings.
Synthesis of Hydrogen Peroxide
It is used in the synthesis of hydrogen peroxide (H2O2) . Hydrogen peroxide is a common disinfectant and bleaching agent, and it is also used in the treatment of wastewater.
Production of Dyestuffs
Finally, 1,2-Diphenylhydrazine hydrochloride is used in the production of several dyestuffs . These dyes are used in various industries, including textiles, paper, and leather.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1,2-diphenylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.ClH/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12;/h1-10,13-14H;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVKHCZQVDNMPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(isopentylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2817038.png)


![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine](/img/structure/B2817044.png)
![(2E)-3-(furan-2-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}prop-2-enamide](/img/structure/B2817045.png)

![N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furyl-N-methy lcarboxamide](/img/structure/B2817048.png)

![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione](/img/no-structure.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2817057.png)

![N-(2-Ethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2817059.png)
![6-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2817060.png)